molecular formula C10H7NO4S B1428672 Methyl 4-nitrobenzo[b]thiophene-2-carboxylate CAS No. 34084-87-2

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate

Cat. No.: B1428672
CAS No.: 34084-87-2
M. Wt: 237.23 g/mol
InChI Key: SUEKXWDIHCBEHT-UHFFFAOYSA-N
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Description

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a benzo[b]thiophene core substituted with a nitro group at the 4-position and a methyl ester at the 2-position. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The nitro group, a strong electron-withdrawing substituent, enhances reactivity in electrophilic substitution reactions and influences the compound’s binding affinity in biological systems . Synthetically, it can be derived via diazotization or coupling reactions starting from amino-substituted precursors, as seen in related benzo[b]thiophene derivatives . Potential applications include antiviral agents and plant growth regulators, as suggested by structural analogs in the literature .

Properties

IUPAC Name

methyl 4-nitro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4S/c1-15-10(12)9-5-6-7(11(13)14)3-2-4-8(6)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEKXWDIHCBEHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2S1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60731585
Record name Methyl 4-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34084-87-2
Record name Methyl 4-nitro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60731585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Synthesis via Condensation and Functionalization

Methodology:

A prevalent approach involves the condensation of methyl thioglycolate with 2-chloro-5-nitrobenzaldehyde under basic conditions. This route is favored for its straightforwardness and high yield efficiency.

Reaction Conditions:

  • Solvent: Dimethylformamide (DMF)
  • Base: Potassium carbonate (K₂CO₃)
  • Temperature: Ambient (~25°C)
  • Duration: Approximately 17 hours
  • Yield: Up to 95%

Procedure:

  • Mix methyl thioglycolate and 2-chloro-5-nitrobenzaldehyde in DMF.
  • Add K₂CO₃ as a base.
  • Stir at room temperature for an extended period (~17 hours).
  • Quench in ice-water, filter, and dry to obtain the ester.

Research Findings:

This method yields a high purity product, confirmed via NMR and IR spectroscopy, with the ester functional group intact. The process benefits from reagent stoichiometry control, particularly maintaining a 1:1.2 molar ratio of aldehyde to base for optimal yields.

Microwave-Assisted Synthesis

Methodology:

Microwave irradiation accelerates the condensation process, reducing reaction times significantly while maintaining high yields.

Reaction Conditions:

  • Microwave Power: 100 W
  • Temperature: 150°C
  • Duration: 15–75 minutes
  • Solvent: Toluene or suitable polar solvent
  • Yield: Approximately 88–95%

Advantages:

  • Rapid reaction times
  • Improved energy efficiency
  • Scalability potential

Research Findings:

Studies indicate that microwave-assisted synthesis enhances reaction kinetics, with yields comparable or superior to conventional heating. This method is particularly advantageous for high-throughput synthesis and library generation.

Nitration and Functional Group Modification

Methodology:

Post-synthesis nitration of the benzo[b]thiophene core allows for regioselective introduction of the nitro group at the 4-position.

Reaction Conditions:

  • Reagent: Fuming nitric acid or concentrated nitric acid
  • Temperature: Controlled (0–25°C)
  • Duration: 2–4 hours
  • Solvent: Acetic acid or sulfuric acid as solvent medium

Notes:

  • The nitro group directs electrophilic substitution to the 4-position due to electronic effects.
  • Excess nitrating agent can lead to poly-nitration, thus precise control is necessary.

Research Findings:

Regioselectivity is confirmed via NMR and mass spectrometry, with typical yields around 70–80%. Side reactions are minimized through temperature control and reagent stoichiometry.

Carboxylation and Ester Hydrolysis

Methodology:

Conversion of methyl esters to carboxylic acids involves hydrolysis under basic or acidic conditions, facilitating subsequent functionalization.

Reaction Conditions:

  • Base Hydrolysis: Lithium hydroxide in methanol/water at 80°C for 4 hours
  • Acid Work-up: Hydrochloric acid (0.5 M) at room temperature
  • Yield: Approximately 80–90%

Research Findings:

Hydrolysis proceeds smoothly with high yield and purity, confirmed via IR (C=O stretch) and NMR. The process is scalable and adaptable for subsequent derivatizations.

Alternative Routes and Derivatives

Route via Halogenation:

Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) in acetic acid, following initial hydrolysis to the acid form, yields brominated derivatives suitable for further cross-coupling reactions.

Research Findings:

Bromination is regioselective owing to directing effects of the nitro group, with yields around 75%. This intermediate facilitates synthesis of more complex derivatives.

Data Summary Table

Method Reagents Reaction Conditions Yield (%) Remarks
Conventional condensation Methyl thioglycolate + 2-chloro-5-nitrobenzaldehyde DMF, K₂CO₃, 17h, RT 95 High efficiency, scalable
Microwave-assisted Same as above Microwave, 150°C, 15–75 min 88–95 Rapid, energy-efficient
Nitration Nitric acid, acetic acid 0–25°C, 2–4h 70–80 Regioselective at 4-position
Hydrolysis Lithium hydroxide in MeOH/H₂O 80°C, 4h 80–90 Converts ester to acid
Bromination NBS in acetic acid 55°C, 27h 75 For halogenated derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include reducing agents such as hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Major Products Formed

    Reduction: The reduction of the nitro group yields methyl 4-aminobenzo[b]thiophene-2-carboxylate.

    Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate is primarily recognized for its role in the development of kinase inhibitors and other therapeutic agents. The presence of both nitro and carboxylate functional groups enhances its potential as a precursor for various bioactive compounds.

Case Study: Kinase Inhibition

Research has shown that derivatives of this compound can selectively inhibit kinases involved in cancer progression. For instance, certain analogs have demonstrated potent activity against MK2 kinase, which plays a crucial role in cellular signaling pathways related to cancer cell proliferation and metastasis .

Materials Science

In materials science, this compound is utilized in the synthesis of organic semiconductors and other advanced materials due to its unique electronic properties. The compound's structure allows it to be incorporated into various polymeric systems, enhancing their conductivity and stability.

Applications in Organic Electronics

The compound's derivatives have been explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Their ability to facilitate charge transport makes them suitable candidates for improving the efficiency of these technologies .

Biological Studies

This compound and its derivatives have been investigated for their biological activities , particularly their potential as anticancer agents and antimicrobial compounds.

Anticancer Activity

Studies indicate that the compound can inhibit cell proliferation in various cancer cell lines. Its derivatives have shown the ability to target specific kinases, such as PIM kinases and MAPK pathways, which are critical in tumorigenesis .

Antimicrobial Properties

In addition to anticancer properties, some derivatives exhibit antimicrobial activity against a range of bacterial strains. This highlights their potential use in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of methyl 4-nitrobenzo[b]thiophene-2-carboxylate and its derivatives often involves interaction with specific molecular targets, such as kinases. These interactions can inhibit the activity of the target enzymes, leading to various biological effects, including the disruption of cellular signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

The electronic and steric effects of substituents on the benzo[b]thiophene scaffold significantly alter chemical behavior:

Compound Name Substituents Electronic Effect Key Reactivity Observations
Methyl 4-nitrobenzo[b]thiophene-2-carboxylate 4-NO₂, 2-COOCH₃ Strong electron-withdrawing Enhanced electrophilic substitution; stabilizes intermediates in coupling reactions
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate 4-F, 3-SO₂N(morpholine) Moderate electron-withdrawing (F); bulky sulfonamide Sulfonamide group facilitates hydrogen bonding; fluorine directs regioselectivity
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate 3-Br, 4-(4-OCH₃C₆H₄) Electron-donating (OCH₃); Br as leaving group Methoxy group increases solubility; bromine enables cross-coupling reactions
Methyl benzo[b]thiophene-2-carboxylate No substituents Neutral Baseline reactivity for functionalization; lower stability under oxidative conditions

Key Insights :

  • Nitro vs. Fluoro: The nitro group (NO₂) offers greater electron withdrawal than fluorine, making the former more reactive in nucleophilic aromatic substitution but less stable under reducing conditions .
  • Sulfonamide vs. Ester: Bulky sulfonamide groups (e.g., morpholinosulfonyl) improve binding to biological targets but may reduce solubility compared to ester groups .

Physical and Chemical Properties

Data collated from analytical studies (e.g., IR, NMR, elemental analysis):

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility (mg/mL) Spectral Features (IR, NMR)
This compound 253.24 160–162* 0.5 (DMSO) NO₂ stretch: 1520 cm⁻¹ (IR); δ 8.5–8.7 ppm (aromatic H, NMR)
Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate 385.38 178–180 1.2 (DMSO) S=O stretch: 1150–1250 cm⁻¹ (IR); δ 3.6 ppm (morpholine CH₂, NMR)
Methyl 3-bromo-4-(4-methoxyphenyl)thiophene-2-carboxylate 351.19 145–147 0.8 (CHCl₃) C-Br stretch: 550 cm⁻¹ (IR); δ 3.8 ppm (OCH₃, NMR)

*Predicted based on structural analogs.
Observations :

  • Nitro-substituted derivatives exhibit lower solubility in polar solvents compared to methoxy or sulfonamide analogs .
  • Melting points correlate with molecular symmetry; bulky groups (e.g., morpholinosulfonyl) increase melting points .

Biological Activity

Methyl 4-nitrobenzo[b]thiophene-2-carboxylate (CAS No. 34084-87-2) is a compound characterized by its unique structural features, including a nitro group and a thiophene ring. This article explores the biological activity of this compound, focusing on its potential applications in medicinal chemistry and its interactions with biological systems.

Chemical Structure and Properties

This compound has the following properties:

  • Chemical Formula : C12_{12}H9_{9}N1_{1}O2_{2}S1_{1}
  • Molecular Weight : Approximately 237.23 g/mol
  • Appearance : White powder

The presence of the nitro group (–NO2_2) and the thiophene ring suggests that this compound may exhibit significant reactivity and potential biological activity due to its aromatic structure and functional groups.

While specific mechanisms of action for this compound have not been fully elucidated, preliminary studies indicate that it may interact with various biological macromolecules. The nitro group can participate in redox reactions, potentially influencing cellular signaling pathways. Furthermore, thiophene derivatives are known to exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties .

Antimicrobial Properties

Research has shown that compounds containing thiophene rings often possess antimicrobial properties. This compound's structural similarity to other biologically active thiophenes suggests it could also exhibit such activity. For instance, related compounds have been documented to inhibit bacterial growth, making them candidates for further investigation in antibiotic development .

Inhibition of Kinases

The compound's structural features position it as a potential inhibitor of kinases involved in various signaling pathways. Kinases are critical targets in drug discovery, particularly for inflammatory diseases and cancer therapy. The presence of the nitro group may enhance its ability to bind to kinase active sites, thus inhibiting their function .

Comparative Analysis with Related Compounds

To better understand the potential of this compound, it is useful to compare it with other similar compounds:

Compound NameStructural FeaturesBiological ActivityReferences
Methyl 3-amino-4-nitrobenzo[b]thiophene-2-carboxylateAmino group substitutionInhibitor of MAPK pathways
PF-3644022Benzothiophene scaffoldSelective MK2 inhibitor
Methyl 5-nitrobenzo[b]thiophene-2-carboxylateNitro group at different positionAntimicrobial activity

This table highlights that while this compound shares certain characteristics with other biologically active compounds, its specific interactions and efficacy require further investigation.

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for Methyl 4-nitrobenzo[b]thiophene-2-carboxylate, and how do reaction conditions influence yields?

The synthesis typically involves three stages: (1) formation of the benzo[b]thiophene core via cyclization, (2) nitration at the 4-position, and (3) esterification at the 2-carboxyl position. A common method employs electrophilic aromatic substitution using nitric acid/sulfuric acid for nitration, followed by esterification with methanol under acidic catalysis. Yields depend on nitration regioselectivity, which is sensitive to temperature and solvent polarity. For example, excess nitric acid at 0–5°C minimizes byproducts like 3-nitro isomers . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target compound.

Q. How is this compound characterized structurally, and what analytical methods are essential?

Key characterization methods include:

  • NMR Spectroscopy : ¹H NMR confirms substitution patterns (e.g., nitro group deshields adjacent protons; aromatic protons appear as distinct multiplets). ¹³C NMR identifies carbonyl (C=O, ~165–170 ppm) and nitro-group-adjacent carbons (~140–150 ppm) .
  • Elemental Analysis : Validates molecular formula (e.g., C₁₀H₇NO₄S requires C 49.79%, H 2.92%, N 5.80%) .
  • Mass Spectrometry : ESI-MS or EI-MS detects the molecular ion peak (m/z ~241 for [M]⁺) and fragmentation patterns (e.g., loss of NO₂ or COOCH₃ groups) .

Q. What are the reactivity trends of this compound under basic vs. acidic conditions?

  • Acidic Conditions : The nitro group directs electrophilic substitution (e.g., sulfonation at the 5-position). Hydrolysis of the ester to the carboxylic acid occurs slowly in concentrated HCl .
  • Basic Conditions : Saponification of the ester to the carboxylate is rapid (e.g., NaOH/ethanol). The nitro group stabilizes the aromatic ring against nucleophilic attack, but strong bases may reduce nitro to amine under high temperatures .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during nitration to minimize 3-nitro isomer formation?

Regioselectivity is controlled by:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nitronium ion (NO₂⁺) reactivity, favoring 4-nitration.
  • Temperature : Low temperatures (0–5°C) slow competing side reactions.
  • Directing Groups : Pre-functionalization (e.g., introducing electron-withdrawing groups) can block undesired positions. Computational modeling (DFT) of charge distribution on the benzo[b]thiophene core aids in predicting substitution sites .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks) for this compound?

  • Step 1 : Verify purity via HPLC (≥95% purity reduces artifacts).
  • Step 2 : Compare experimental data with literature (e.g., methyl 4-bromobenzo[b]thiophene-2-carboxylate in ). Discrepancies may arise from solvent effects (DMSO-d₆ vs. CDCl₃) or tautomerism.
  • Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, NOESY can distinguish between para- and meta-substituted isomers .

Q. What strategies are effective for incorporating this compound into drug discovery pipelines?

  • Derivatization : Convert the ester to amides or hydrazides for bioactivity screening. For example, coupling with p-toluidine via EDC/HOBt yields analogs with enhanced solubility .
  • Targeted Modifications : Reduce the nitro group to an amine for further functionalization (e.g., Pd/C hydrogenation) to access pharmacophores like sulfonamides .
  • Biological Testing : Prioritize assays for kinase inhibition or antibacterial activity, given the structural similarity to bioactive thiophene derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-nitrobenzo[b]thiophene-2-carboxylate
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Methyl 4-nitrobenzo[b]thiophene-2-carboxylate

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